

# Biodistribution and pharmacokinetics of <sup>99m</sup>Tc-PSMA-I&S

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## Compound of Interest

Compound Name: PSMA I&S TFA

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An overview of the biodistribution and pharmacokinetic properties of Technetium-99m labeled Prostate-Specific Membrane Antigen for Imaging and Surgery (<sup>99m</sup>Tc-PSMA-I&S), a radiopharmaceutical developed for single-photon emission computed tomography (SPECT) imaging and radioguided surgery (RGS) in prostate cancer.[1][2] This agent serves as a cost-effective alternative to Indium-111 based tracers, offering high radiochemical purity and stability.[1][3]

## Application Notes

<sup>99m</sup>Tc-PSMA-I&S is characterized by its robust and reliable kit-based labeling procedure, consistently achieving high radiochemical yields and purity of ≥98%.[1][4] It demonstrates superior in vivo stability and efficient internalization into PSMA-expressing cells.[4] A notable characteristic of <sup>99m</sup>Tc-PSMA-I&S is its high plasma protein binding, approximately 94% in humans, which results in delayed whole-body clearance.[1][4][5] This extended circulation, however, facilitates effective tracer accumulation in prostate cancer lesions over time, leading to progressively increasing lesion-to-background ratios up to 21 hours post-injection.[1][4]

The tracer is primarily excreted through the urinary system, with some contribution from hepatobiliary clearance, leading to observable activity in the intestines.[4][5][6] Preclinical and clinical studies have confirmed its high specificity for PSMA, with significant uptake in PSMA-positive tissues like tumors and kidneys, which is blockable by co-injection of a PSMA inhibitor.[4]

## Pharmacokinetic and Biodistribution Data

The following tables summarize the key quantitative data for  $^{99m}\text{Tc}$ -PSMA-I&S.

Table 1: In Vitro Characteristics of  $^{99m}\text{Tc}$ -PSMA-I&S

Parameter	Value	Reference
Radiochemical Purity	$\geq 98\%$	[1][4]
Radiochemical Yield	$92.05\% \pm 2.20\%$	[7]
Plasma Protein Binding (Human)	$\sim 94\% - 97.7\%$	[4][5][7]
Lipophilicity (Log P)	$-2.41 \pm 0.06$	[7]
Cellular Internalization (LNCaP, 1h)	$63.12\% \pm 0.93\%$ of bound material	[7]

| Cellular Internalization (LNCaP, 4h) |  $65.72\% \pm 1.28\%$  of bound material |[7] |

Table 2: Ex Vivo Biodistribution of  $^{99m}\text{Tc}$ -PSMA-I&S in LNCaP Tumor-Bearing Mice (1 h post-injection)

Organ/Tissue	Percent Injected Dose per Gram (%ID/g)
<b>Blood</b>	<b>7.31 ± 1.35</b>
Heart	1.15 ± 0.19
Lungs	2.50 ± 0.44
Liver	3.38 ± 0.45
Spleen	1.09 ± 0.38
Pancreas	0.52 ± 0.12
Stomach	0.41 ± 0.08
Intestines	1.48 ± 0.28
Kidneys	19.33 ± 4.29
Muscle	0.45 ± 0.07
Bone	0.81 ± 0.12
Tumor (LNCaP)	11.45 ± 2.65

Data adapted from Robu et al., 2017.[\[4\]](#)

Table 3: Human Radiation Dosimetry of <sup>99m</sup>Tc-PSMA-I&S

Parameter	Value (mSv/MBq)
<b>Effective Dose (OLINDA/EXM)</b>	<b>0.0052</b>
Effective Dose (RADAR manual method)	0.0055

Data from a study in healthy volunteers.[\[5\]](#)[\[8\]](#)

Table 4: Tumor-to-Background Ratios (TBR) in Prostate Cancer Patients (6 h post-injection)

Ratio	Range
<b>Tumor / Muscle (T/M)</b>	<b>5.29 - 110</b>
Tumor / Bladder (T/B)	0.11 - 7.02
Tumor / Intestine (T/I)	0.96 - 16.30

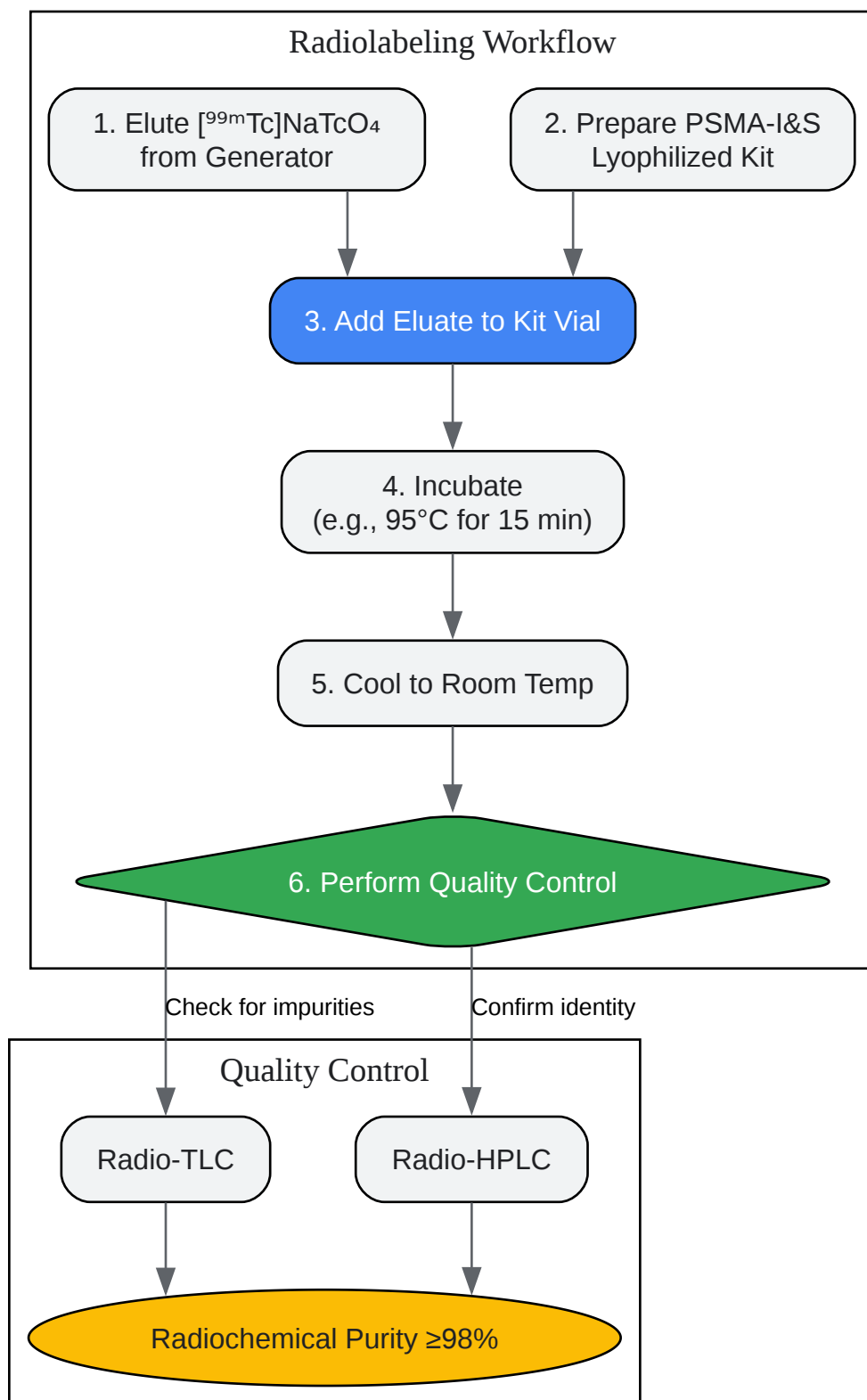
Data from a prospective study in 10 patients with prostate cancer.[8]

## Experimental Protocols & Workflows

### Protocol 1: Kit-Based Radiolabeling of $^{99m}\text{Tc}$ -PSMA-I&S

This protocol describes a typical kit-based preparation.[3][4][7]

- **Reagent Preparation:** A lyophilized kit contains the PSMA-I&S precursor (e.g., 80  $\mu\text{g}$ ), a reducing agent (e.g., 25  $\mu\text{g}$  stannous chloride), and stabilizers (e.g., sodium tartrate, ascorbic acid, mannitol).[3]
- **Elution:** Elute fresh [ $^{99m}\text{Tc}$ ]NaTcO<sub>4</sub> from a  $^{99}\text{Mo}/^{99m}\text{Tc}$  generator using sterile saline.
- **Radiolabeling Reaction:** Add a defined activity of the [ $^{99m}\text{Tc}$ ]NaTcO<sub>4</sub> solution to the lyophilized kit vial.
- **Incubation:** Gently mix the contents and incubate at an elevated temperature (e.g., 95°C) for 15 minutes.[9]
- **Cooling & Stabilization:** Allow the vial to cool to room temperature. Optionally, add a stabilizer like sodium ascorbate.[9]
- **Final Preparation:** The final solution should be a neutral, clear liquid ready for quality control. [3]



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Workflow for Radiolabeling and Quality Control of  $^{99m}\text{Tc}$ -PSMA-I&S.

## Protocol 2: Quality Control of [ $^{99m}\text{Tc}$ ]Tc-PSMA-I&S

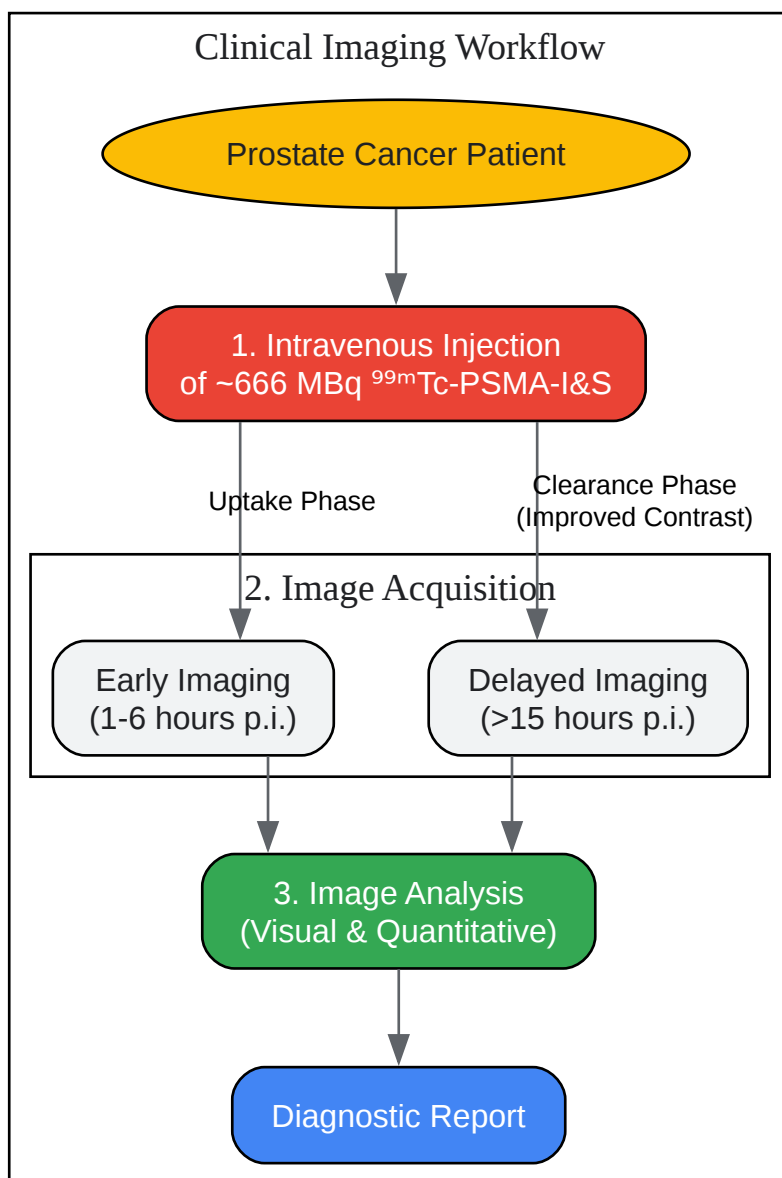
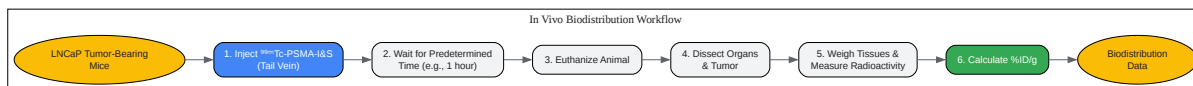
- Radio-Thin-Layer Chromatography (Radio-TLC):
  - Use two different mobile phases (e.g., saline and acetone) to separate the labeled compound ([ $^{99m}\text{Tc}$ ]Tc-PSMA-I&S) from impurities like free pertechnetate ([ $^{99m}\text{Tc}$ ]TcO $_4^-$ ) and reduced/hydrolyzed technetium ([ $^{99m}\text{Tc}$ ]TcO $_2$ ).[\[3\]](#)[\[10\]](#)
  - Spot the sample on TLC strips and develop in the respective mobile phases.
  - Analyze the strips using a radiochromatogram scanner to determine the percentage of each species and calculate the radiochemical purity (RCP).
- Radio-High-Performance Liquid Chromatography (Radio-HPLC):
  - Use a suitable column (e.g., C18) and gradient elution system.
  - Inject the sample and monitor the eluate with both a UV detector (220 nm) and a radioactivity detector.[\[9\]](#)
  - Confirm the identity of the product by comparing its retention time to a non-radioactive reference standard and verify RCP.

## Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol is based on studies using LNCaP tumor-bearing mice.[\[1\]](#)[\[4\]](#)

- Animal Model: Use male immunodeficient mice (e.g., CB-17 SCID or CD-1 nu/nu) bearing subcutaneous LNCaP xenografts.[\[1\]](#)[\[4\]](#)
- Tracer Administration: Under isoflurane anesthesia, inject approximately 3-4 MBq of  $^{99m}\text{Tc}$ -PSMA-I&S into the tail vein of each mouse (n=5 per group).[\[4\]](#)
- Competition Study (Optional): For a blocking group, co-inject a high dose of a non-radioactive PSMA inhibitor (e.g., 1  $\mu\text{mol}$  2-PMPA) to confirm PSMA-specific uptake (n=3).[\[4\]](#)

- Euthanasia and Dissection: At a predetermined time point (e.g., 1 hour post-injection), euthanize the animals.[\[4\]](#)
- Organ Harvesting: Dissect key organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.).
- Quantification: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
- Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).



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